
Peroxy Orange 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxy Orange 1 is a fluorescent probe specifically designed for imaging hydrogen peroxide. It is cell-permeable and displays an orange intracellular fluorescence in response to hydrogen peroxide signals produced in various cell types, such as RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation .
Wissenschaftliche Forschungsanwendungen
Peroxy Orange 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used as a probe to detect and measure hydrogen peroxide in various chemical reactions and processes.
Biology: Employed in cellular imaging to study the production and role of hydrogen peroxide in cellular signaling and immune responses.
Wirkmechanismus
Target of Action
Peroxy Orange 1 primarily targets hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including immune response and growth factor stimulation .
Mode of Action
This compound is a fluorescent probe that interacts with hydrogen peroxide to produce an orange intracellular fluorescence . This fluorescence is visible in cells such as RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively .
Biochemical Pathways
It is known that hydrogen peroxide signaling is a key aspect of various cellular processes, including immune response and growth factor stimulation . By detecting hydrogen peroxide, this compound can provide insights into these biochemical pathways.
Pharmacokinetics
It is mentioned that this compound is cell permeable , which suggests that it can readily enter cells to interact with its target, hydrogen peroxide.
Result of Action
The interaction of this compound with hydrogen peroxide results in the production of an orange intracellular fluorescence . This fluorescence can be used to image the presence and distribution of hydrogen peroxide in cells, thereby providing valuable information about cellular processes involving hydrogen peroxide .
Biochemische Analyse
Biochemical Properties
Peroxy Orange 1 plays a significant role in biochemical reactions, particularly in the detection and imaging of hydrogen peroxide (H2O2) signals . It interacts with H2O2, a reactive oxygen species (ROS), to produce an orange intracellular fluorescence . This interaction allows for the visualization of H2O2 signals within cells, which is crucial in studying cellular responses to immune response and growth factor stimulation .
Cellular Effects
This compound influences cell function by enabling the visualization of H2O2 signals within cells . For instance, it has been observed to display an orange intracellular fluorescence in response to H2O2 signals produced in RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with H2O2. Once inside the cell, this compound responds to H2O2 and emits a fluorescence with an intensity proportional to intracellular H2O2 . This allows for the detection and quantification of H2O2, a key player in various cellular processes, including immune response and growth factor stimulation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its ability to detect and quantify H2O2 signals
Metabolic Pathways
This compound is involved in the metabolic pathways related to the production and detection of H2O2
Transport and Distribution
This compound is cell-permeable, allowing it to be transported and distributed within cells
Subcellular Localization
This compound has been observed to localize within the cytosol and nucleus . It has also been reported to colocalize with Mitotracker, indicating its presence in mitochondria . The subcellular localization of this compound is crucial for its function as it allows for the detection of H2O2 signals within specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of Peroxy Orange 1 involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to achieve the desired product. The compound is typically purified using high-performance liquid chromatography to ensure a purity of over 98% .
Analyse Chemischer Reaktionen
Types of Reactions: Peroxy Orange 1 primarily undergoes oxidation reactions due to its role as a hydrogen peroxide indicator. It reacts with hydrogen peroxide to produce a fluorescent signal, which can be detected and measured .
Common Reagents and Conditions: The primary reagent involved in the reactions of this compound is hydrogen peroxide. The reaction conditions typically involve aqueous environments where the probe can interact with hydrogen peroxide produced by biological or chemical processes .
Major Products Formed: The major product formed from the reaction of this compound with hydrogen peroxide is a fluorescent compound that emits an orange fluorescence. This fluorescence can be measured using fluorescence microscopy or spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Peroxy Orange 1 is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen peroxide. Similar compounds include:
Peroxy Green 1: Another hydrogen peroxide-specific fluorescent probe that emits green fluorescence.
Peroxy Crimson 1: A probe that emits red fluorescence in response to hydrogen peroxide.
Dihydroethidium: A probe used to detect superoxide anions, which also produces fluorescence upon reaction
This compound stands out due to its specific emission wavelength and high sensitivity, making it a valuable tool for studying hydrogen peroxide in various biological and chemical contexts.
Eigenschaften
IUPAC Name |
6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNXZHHCPNNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Peroxy Orange 1 a suitable probe for studying biological processes involving hydrogen peroxide?
A1: this compound (PO1) offers several advantages as a probe for hydrogen peroxide (H2O2) in biological systems:
- Specificity: PO1 demonstrates high selectivity for H2O2 over other reactive oxygen species (ROS) like hypochlorous acid (HOCl). This specificity is crucial for accurately attributing observed effects to H2O2 signaling. []
- Sensitivity: PO1 exhibits a "turn-on" fluorescence response upon reacting with H2O2, allowing for the detection of physiologically relevant H2O2 concentrations. This sensitivity is essential for monitoring subtle changes in H2O2 levels during cellular signaling events. [, ]
- Live-cell imaging: The fluorescence properties of PO1 are compatible with live-cell imaging techniques, enabling researchers to monitor real-time changes in H2O2 levels within living cells. [, ]
Q2: How does this compound detect hydrogen peroxide?
A2: this compound employs a boronate-based detection mechanism. The boronate moiety within the probe reacts specifically with H2O2, leading to a structural change that triggers a fluorescence increase. This "turn-on" response allows for the sensitive and selective detection of H2O2. [, ]
Q3: Can you provide examples of how this compound has been used to investigate hydrogen peroxide signaling in biological systems?
A3: this compound has proven valuable in uncovering new insights into H2O2 signaling:
- Plant Biology: Researchers used PO1 to demonstrate that abscisic acid (ABA), a plant hormone involved in drought response, increases H2O2 levels specifically within the mitochondria of guard cells, ultimately leading to stomatal closure. []
- Immunology: PO1 facilitated the visualization of different H2O2 production patterns within phagosomes of activated macrophages, highlighting the diverse roles of H2O2 in immune responses. []
- Cancer Biology: Studies utilizing PO1 revealed that NADPH oxidase-generated H2O2 contributes to DNA damage in leukemia cells expressing mutant FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. This finding sheds light on potential mechanisms driving aggressive leukemia phenotypes. []
Q4: What are the limitations of using this compound for H2O2 detection?
A4: While a powerful tool, PO1 does have some limitations:
Q5: Are there alternative methods for detecting H2O2 in biological systems?
A5: Yes, several alternative methods exist for H2O2 detection, each with advantages and disadvantages:
Q6: What are the future directions for research involving this compound and similar probes?
A6: Future research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
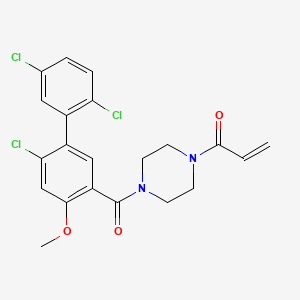
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
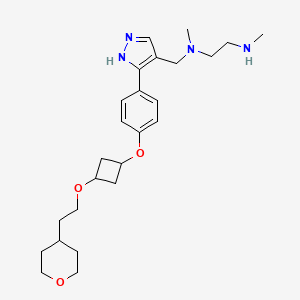
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

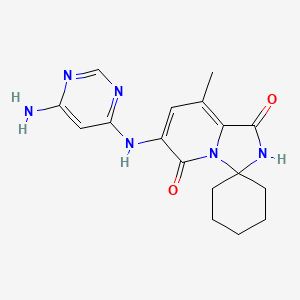
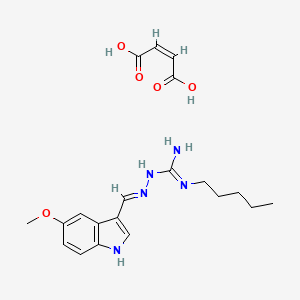
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

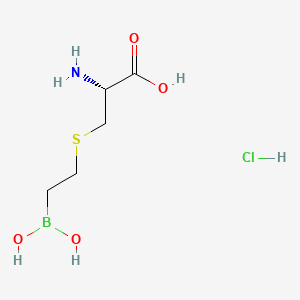

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)
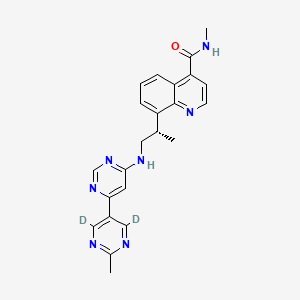
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)
